molecular formula C6H14O6 B057213 D-Iditol CAS No. 25878-23-3

D-Iditol

Cat. No. B057213
CAS RN: 25878-23-3
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-ZXXMMSQZSA-N
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Description

D-Iditol is a naturally occurring sugar alcohol, also known as a polyol, that is found in a variety of plants and some microorganisms. It is a colorless, odorless and water-soluble compound with a sweet taste. It is found in a variety of foods and is commonly used as a sugar substitute in food products. This compound has been studied for its potential health benefits, such as its ability to reduce blood sugar levels and its potential role in the prevention and treatment of certain diseases.

Scientific Research Applications

  • Synthesis of Polyhydroxylated Compounds : D-mannitol and L-iditol bis-epoxides, derived from D-mannitol, are used to synthesize polyhydroxylated piperidines and azepanes, leading to the preparation of 1-deoxynojirimycin and its analogues (Poitout, Merrer, & Depezay, 1994).

  • Potential as a Monosaccharide Laxative : Rare sugar alcohols like Allitol, D-talitol, and L-iditol show laxative effects. L-iditol, in particular, significantly changes intestinal function, suggesting its potential use as a monosaccharide laxative for treating constipation (Oosaka, 2009).

  • Vascular Effects of D-Pinitol : D-Pinitol, a cyclitol related to D-Iditol, has endothelium- and NO-dependent vasodilator effects in mouse mesenteric arteries. This effect is linked to eNOS activation by the calcium-calmodulin complex, explaining its hypotensive effect in mice (Moreira et al., 2018).

  • Biotechnology and Health Sciences : The use of machine learning and data mining in biosciences, including studies on cyclitols like this compound, is vital for transforming data into valuable knowledge for advancing diabetes research (Kavakiotis et al., 2017).

  • Production from L-Sorbose : L-Iditol production from L-sorbose using a methanol yeast, Candida boidinii, demonstrates its potential for industrial-scale synthesis (Vongsuvanlert & Tani, 1988).

  • Biological and Pharmacological Activities of D-Pinitol : D-Pinitol, similar to this compound, plays a significant role in plants and has been investigated for its potential in treating metabolic diseases, inflammation, cancer, and infections (Sánchez-Hidalgo et al., 2020).

  • Stereocontrolled Total Synthesis of Iminosugar : The synthesis of iminosugar 1,4-dideoxy-1,4-imino-D-iditol, studied for its chemotherapeutic properties against various diseases, highlights the importance of this compound derivatives in medical research (De Angelis et al., 2020).

  • Production from D-Sorbose by Yeasts : The conversion of D-sorbose to this compound by Rhodotorula rubra illustrates its biotechnological synthesis and potential industrial applications (Sasahara & Izumori, 1999).

Safety and Hazards

D-Iditol is considered to be moderately to severely irritating to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Biochemical Analysis

Biochemical Properties

D-Iditol participates in various biochemical reactions. It interacts with enzymes such as L-iditol 2-dehydrogenase , which catalyzes the conversion of this compound to L-sorbose . The nature of these interactions involves the binding of this compound to the active site of the enzyme, facilitating the biochemical reaction .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a substrate in enzymatic reactions. For instance, in the presence of the enzyme L-iditol 2-dehydrogenase, this compound is converted to L-sorbose . This process involves the binding of this compound to the enzyme, leading to a conformational change that facilitates the reaction .

Metabolic Pathways

This compound is involved in metabolic pathways related to sugar alcohol metabolism. It is a substrate for the enzyme L-iditol 2-dehydrogenase, which catalyzes its conversion to L-sorbose . This process may influence metabolic flux or metabolite levels, although specific details for this compound are currently lacking.

properties

IUPAC Name

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-ZXXMMSQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
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DSSTOX Substance ID

DTXSID701336594, DTXSID401336595
Record name DL-Iditol
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Molecular Weight

182.17 g/mol
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Physical Description

Off-white to cream-colored solid; [Acros Organics MSDS]
Record name Iditol
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CAS RN

25878-23-3, 24557-79-7, 50-70-4, 9001-32-5
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Record name IDITOL, D-
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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